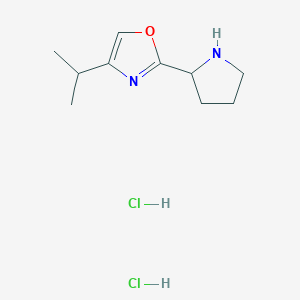
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
説明
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride, also known as PPOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPOP is a heterocyclic compound that belongs to the oxazole family and has a unique structure that makes it a promising candidate for various research purposes.
科学的研究の応用
Synthetic Methodologies and Chemical Diversity
The compound's relevance is underscored by research into diverse synthetic routes and chemical reactions that yield structurally related oxazoles and pyrrolidines, showcasing their versatility in creating a wide array of heterocyclic compounds. For instance, Roman (2013) demonstrated the generation of a structurally diverse library through alkylation and ring closure reactions starting from ketonic Mannich bases, highlighting the synthetic utility of compounds with similar structural motifs in producing a broad range of chemical entities including oxazoles and pyrrolidines (G. Roman, 2013). This underscores the compound's potential as a precursor in synthesizing diverse chemical libraries.
Biological Activities and Pharmacological Potential
Several studies have focused on the synthesis and evaluation of compounds containing oxazole and pyrrolidinyl moieties for their anticancer, antimicrobial, and antifungal activities. Katariya et al. (2021) synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines, evaluating their anticancer and antimicrobial activities, indicating the potential pharmacological applications of structurally related compounds (Kanubhai D. Katariya et al., 2021). Additionally, Pivazyan et al. (2019) investigated new derivatives with pyrrolidinyl and oxazole groups, showing pronounced plant growth-stimulating effects, suggesting utility in agricultural sciences (V. A. Pivazyan et al., 2019).
特性
IUPAC Name |
4-propan-2-yl-2-pyrrolidin-2-yl-1,3-oxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.2ClH/c1-7(2)9-6-13-10(12-9)8-4-3-5-11-8;;/h6-8,11H,3-5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRZWVWAIIKFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=COC(=N1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1460173.png)
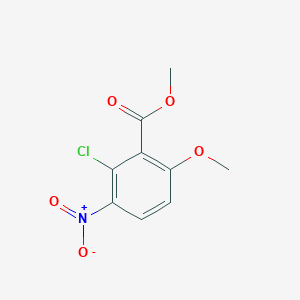
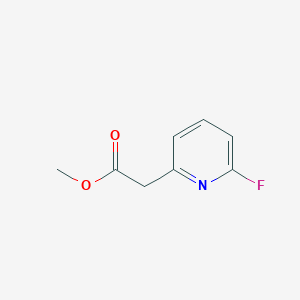
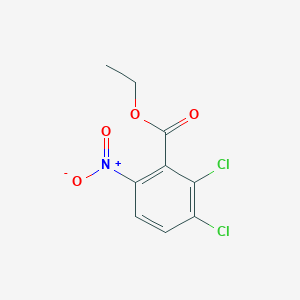
![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460179.png)


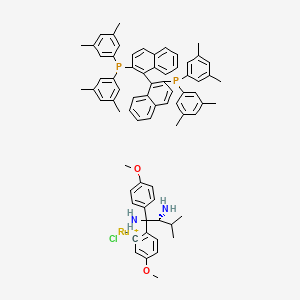
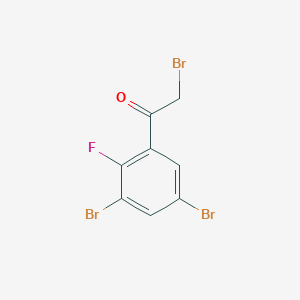

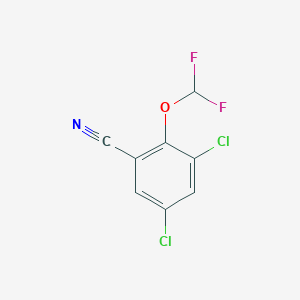
![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460190.png)

![8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b]morpholine hydrochloride](/img/structure/B1460196.png)